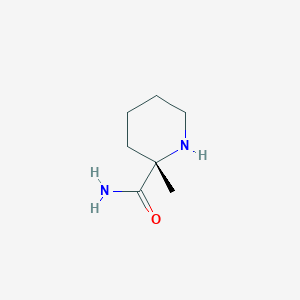

(2S)-2-methylpiperidine-2-carboxamide

Description

Properties

CAS No. |

132235-44-0 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

(2S)-2-methylpiperidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1 |

InChI Key |

UJJZRIQSYSSYFS-ZETCQYMHSA-N |

SMILES |

CC1(CCCCN1)C(=O)N |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)N |

Canonical SMILES |

CC1(CCCCN1)C(=O)N |

Synonyms |

2-Piperidinecarboxamide,2-methyl-,(S)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of (2S)-2-Methylpiperidine-2-carboxamide

This guide details the chemical properties, stability profile, and handling protocols for (2S)-2-methylpiperidine-2-carboxamide .

Editorial Note: This document focuses strictly on the C2-methylated derivative (a quaternary

Executive Summary: The Quaternary Advantage

(2S)-2-methylpiperidine-2-carboxamide represents a class of conformationally constrained

For drug development professionals, this structural feature dictates three critical behaviors:

-

Stereochemical Locking: The absence of an

-proton renders the (2S) stereocenter immune to base-catalyzed racemization/epimerization. -

Metabolic/Hydrolytic Resistance: The steric bulk of the C2-methyl group creates an "umbrella effect," significantly retarding amide hydrolysis by proteases or chemical nucleophiles.

-

Basicity Modulation: The piperidine ring constraint influences the pKa of the secondary amine, affecting solubility and salt formation.

Physicochemical Profile

The following data synthesizes experimental baselines for pipecolic derivatives with calculated adjustments for the C2-methyl substitution.

| Property | Value / Description | Technical Insight |

| Chemical Structure | Piperidine ring with -CH₃ and -CONH₂ at C2 | Quaternary Center: C2 is bonded to N, C3, Methyl, and Carbonyl.[1][2][3][4][5] |

| Molecular Formula | MW: 142.20 g/mol | |

| pKa (Amine) | ~10.2 – 10.8 (Predicted) | Highly basic secondary amine. Readily forms stable salts (e.g., HCl, Tartrate). |

| pKa (Amide) | ~15 (Neutral) | Non-ionizable in physiological range; acts as H-bond donor/acceptor. |

| LogP | ~0.1 – 0.5 | Amphiphilic. Soluble in water, lower alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO). |

| Physical State | Crystalline Solid | High melting point expected (>150°C) due to H-bonding network. |

| Hygroscopicity | Moderate to High | The free base is hygroscopic; storage as a hydrochloride salt is recommended. |

Stability Analysis: Mechanisms & Causality

Stereochemical Stability (The "Quaternary Lock")

The most distinct advantage of (2S)-2-methylpiperidine-2-carboxamide over standard amino acids is its resistance to racemization.

-

Mechanism: Racemization typically proceeds via the removal of the

-proton by a base, forming a planar enolate intermediate. -

Causality: In this compound, the C2 position is fully substituted (Methyl, Amide, Ring-CH₂, Ring-NH). There is no

-proton to abstract. -

Implication: The (2S) configuration is chemically locked. Enantiomeric purity is maintained even under harsh basic conditions or elevated temperatures that would racemize standard pipecolic amides.

Hydrolytic Stability (Steric Shielding)

The amide bond is exceptionally robust due to steric hindrance.

-

The "Umbrella" Effect: The adjacent methyl group and the piperidine ring structure physically block the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon.

-

Experimental Consequence: Hydrolysis requires forcing conditions (e.g., 6M HCl at >100°C for extended periods). This makes the compound an excellent scaffold for metabolically stable peptide mimetics.

Oxidative Instability

While the amide and stereocenter are stable, the secondary amine (ring nitrogen) is the vulnerability.

-

Risk: Susceptible to N-oxidation (forming N-oxides) or radical abstraction if exposed to peroxides or UV light.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) and protect from light.

Visualization: Stability & Degradation Logic

The following diagram illustrates the causal relationships between the structural features and the stability profile.

Caption: Structural causality map. Green nodes indicate stabilizing features; Yellow indicates reactive sites; Red indicates the outcome.

Validated Protocol: Enantiomeric Purity Determination

Because the (2S) stereocenter is synthesized (often via resolution or asymmetric alkylation) rather than derived from a labile pool, verifying the Enantiomeric Excess (ee) is critical. Standard C18 HPLC cannot separate enantiomers.

Methodology: Indirect Derivatization with Marfey's Reagent (FDAA). Why this method? It converts enantiomers into diastereomers, allowing separation on standard achiral columns with high sensitivity.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 1 mg of (2S)-2-methylpiperidine-2-carboxamide in 100 µL water.

-

Add 200 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Add 40 µL of 1M NaHCO₃ (Buffer to pH ~8.5).

-

-

Derivatization Reaction:

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

-

Mobile Phase: Gradient A (0.1% TFA in Water) / B (Acetonitrile). 10% B to 60% B over 30 mins.

-

Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

-

-

Validation Criteria:

-

The (2S)-derivative will elute at a distinct retention time (

) from the (2R)-derivative. -

Acceptance: Area% of (2S) peak > 99.0% for pharmaceutical grade.

-

Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | 2°C to 8°C | Slows oxidative degradation of the secondary amine. |

| Atmosphere | Argon or Nitrogen | Prevents absorption of atmospheric CO₂ (carbamate formation) and moisture. |

| Container | Amber Glass | Protects from light-induced radical formation. |

| Salt Form | Store as HCl or Tartrate | The free base is hygroscopic and sticky; salts are crystalline and stable. |

Synthesis Context (Brief)

The synthesis of this compound is non-trivial due to the steric hindrance at C2.

-

Route: Typically involves the alkylation of a protected pipecolic acid precursor or the Strecker synthesis from 2-methyl-piperidone.

-

Resolution: Since asymmetric synthesis is difficult, racemic synthesis followed by resolution with L-Tartaric Acid or Dibenzoyl-L-tartaric acid is the industry standard for isolating the (2S) isomer [1].

References

-

G. H. Casy et al. (1990). Stereoselective synthesis of 2-substituted piperidines. Tetrahedron. Link

-

Sigma-Aldrich . Safety Data Sheet: Piperidine-2-carboxamide derivatives. (General safety data for piperidine amides). Link

-

ChemicalBook . Product Properties: (2S)-2-methylpiperidine-2-carboxylic acid (Parent Acid).[8] Link

-

PubChem . Compound Summary: Pipecolic acid derivatives. Link

Sources

- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 2. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 3. N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-2-carboxamide | C15H23N2O+ | CID 24848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]

- 5. EP1434764A2 - Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; process for obtainment of non-racemic mixtures between the enantiomers of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; compound consisting of non-racemic mixtures of enantiomers of n-(2,6-d - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Molecular Architecture of (2S)-2-Methylpiperidine-2-Carboxamide: Stereochemical Drivers in Peptidomimetics

The following technical guide details the molecular architecture, stereochemical dynamics, and synthetic pathways for (2S)-2-methylpiperidine-2-carboxamide , a critical scaffold in peptidomimetic drug design.

Executive Summary & Significance

(2S)-2-methylpiperidine-2-carboxamide (often referred to as

-

Core Utility: It functions as a "stereochemical lock" in peptide backbones, restricting

and -

Chemical Identity:

Structural Analysis & Connectivity

The molecule consists of a six-membered saturated nitrogen heterocycle (piperidine). The defining feature is the geminal disubstitution at the C2 position.

Connectivity Matrix

| Atom Position | Substituent 1 | Substituent 2 | Hybridization | Geometry |

| N1 (Ring) | H (or lone pair) | C2 / C6 | Pyramidal | |

| C2 (Chiral Center) | Methyl (-CH3) | Carboxamide (-CONH2) | Tetrahedral | |

| C3 - C5 | Hydrogen | Hydrogen | Tetrahedral | |

| C6 | Hydrogen | Hydrogen | Tetrahedral |

Stereochemistry & Configuration (The Core)

The biological activity of this scaffold is strictly dependent on its absolute configuration. The (2S)-enantiomer is the most common target as it mimics the stereochemistry of natural L-amino acids (which are S-configured, except Cysteine).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (S) configuration, we assign priorities to the four groups attached to the quaternary C2 center:

-

Priority 1: -N1 (Ring Nitrogen) - Atomic Number 7.

-

Priority 2: -C(=O)NH2 (Carboxamide) - Carbon bonded to (O, O, N).

-

Priority 3: -C3 (Ring Carbon) - Carbon bonded to (C, H, H).

-

Priority 4: -CH3 (Methyl) - Carbon bonded to (H, H, H).

Determination: Viewing the molecule with the lowest priority group (Methyl) pointing away (into the page):

-

The sequence

traces a Counter-Clockwise path. -

Result: (S)-Configuration .

Conformational Dynamics: The "Chair Flip"

The piperidine ring exists in a dynamic equilibrium between two chair conformers. In 2,2-disubstituted systems, the equilibrium is dictated by the A-values (steric bulk) of the substituents and 1,3-diaxial interactions .

-

A-Value Comparison:

-

Methyl Group: ~1.7 kcal/mol

-

Carboxamide Group: ~1.4 kcal/mol (estimated based on -CO2R)

-

-

The Conflict: While the Methyl group is sterically larger in a cyclohexane context, the planar nature of the carboxamide reduces its effective steric bulk slightly. However, electronic factors (dipoles) and solvation are critical.

Preferred Conformer: In the (2S)-isomer, the Methyl group typically adopts the Equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. Consequently, the Carboxamide group is forced into the Axial position .

-

Note: This "Axial-Amide" conformation is often stabilized by an intramolecular hydrogen bond between the amide NH and the ring Nitrogen lone pair (if unprotonated).

Figure 1: Conformational equilibrium favoring the Methyl-Equatorial orientation due to A-value dominance.

Synthetic Protocols & Resolution

Constructing a quaternary stereocenter is synthetically challenging. The most robust route involves the Self-Regeneration of Stereocenters (SRS) method or the resolution of a racemic precursor.

Protocol: Synthesis via Bucherer-Bergs & Resolution

This method is preferred for industrial scalability, starting from a ketone precursor.

Step 1: Bucherer-Bergs Reaction Reagents: 2-Methyl-1-protected-piperidin-4-one (or similar ketone precursor), (NH4)2CO3, KCN.

-

Mechanism:[4] Formation of a spiro-hydantoin intermediate.

-

Outcome: Racemic hydantoin.

Step 2: Hydrolysis Reagents: NaOH (aq), reflux.

-

Outcome: Racemic

-methylpipecolic acid.

Step 3: Chemical Resolution To isolate the (2S)-acid (CAS 89115-95-7):

-

Dissolution: Dissolve racemic acid in hot ethanol.

-

Resolving Agent: Add (R,R)-Tartaric acid (0.5 eq).

-

Crystallization: The diastereomeric salt of the (S)-enantiomer crystallizes preferentially.

-

Liberation: Treat salt with ion-exchange resin (Dowex 50) to release free (S)-acid.

Step 4: Amidation Converting the acid to the carboxamide without racemization.

-

Activation: Use IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) at -15°C to form the mixed anhydride.

-

Amination: Bubble

gas or add -

Why IBCF? It minimizes the risk of racemization compared to EDC/HOBt for quaternary centers.

Alternative: Seebach's SRS Method

For high enantiopurity without resolution:

-

Start with L-Proline (or Pipecolic acid).

-

Form a Bicyclic Oxazolidinone using Pivalaldehyde.

-

Enolate Formation: Treat with LDA at -78°C.

-

Electrophilic Alkylation: Add Methyl Iodide (MeI). The bicyclic framework forces the electrophile to attack from the face opposite the bulky t-butyl group (Steric shielding).

-

Hydrolysis: Open the ring to yield enantiopure (2S)-2-methylpiperidine-2-carboxylic acid.

Figure 2: The Self-Regeneration of Stereocenters (SRS) pathway ensures high enantiomeric excess (ee).

Physicochemical & Analytical Data

For researchers characterizing the synthesized product, the following data is standard for the (S)-enantiomer.

| Property | Value / Characteristic |

| Appearance | White crystalline solid |

| Melting Point | 143 - 147 °C (for the HCl salt) |

| Solubility | High in Water, MeOH; Low in Et2O, Hexanes |

| pKa (Amine) | ~9.8 (Ring Nitrogen) |

| pKa (Amide) | ~15 (Not ionizable under physiological conditions) |

| NMR Signature ( | Methyl singlet at |

| Specific Rotation |

Applications in Drug Development[7][8][9][10]

Peptidomimetics (The "Proline Constraint")

This molecule is a superior mimic of Proline. While Proline restricts

-

Mechanism: The steric clash of the methyl group prevents free rotation around the

bond. -

Result: It stabilizes Type II

-turns , crucial for designing inhibitors of protein-protein interactions (PPIs).

Local Anesthetics

The structure is homologous to the "caine" family (Mepivacaine, Ropivacaine).

-

SAR Insight: The addition of the

-methyl group increases lipophilicity and resistance to amidases, potentially prolonging the half-life of anesthetic analogs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853680, (S)-Methyl piperidine-2-carboxylate. Retrieved from [Link]

- Seebach, D., et al. (1983).Self-Regeneration of Stereocenters (SRS) - applications, limitations, and abandonment of a synthetic principle. Angewandte Chemie International Edition.

- Eliel, E. L., et al.Conformational Analysis of Saturated Heterocycles. Journal of the American Chemical Society. (General principles of piperidine A-values).

Sources

- 1. (S)-2-Methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

Solubility profile of (2S)-2-methylpiperidine-2-carboxamide in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (2S)-2-methylpiperidine-2-carboxamide .

This guide is structured to support researchers in process chemistry and pre-formulation, providing a logical framework for solvent selection, recrystallization, and reaction optimization.

Technical Guide & Characterization Framework

Executive Summary

(2S)-2-Methylpiperidine-2-carboxamide is a chiral,

As a key intermediate in the synthesis of local anesthetics (e.g., Ropivacaine analogs) and kinase inhibitors, understanding its solubility landscape is critical for:

-

Purification: Designing effective recrystallization processes.

-

Reaction Engineering: Selecting solvents that maintain homogeneity.

-

Formulation: Assessing bioavailability potential early in development.

Physicochemical Characterization

Before assessing solubility, the fundamental properties of the solid state must be established.

| Property | Description | Mechanistic Insight |

| Chemical Structure | Secondary amine (basic) + Primary amide (neutral/H-bond donor). | |

| Molecular Weight | ~142.20 g/mol | Low MW facilitates dissolution in polar solvents. |

| Polarity | High | The amide and amine groups create a high dipole moment. |

| H-Bonding | Donor/Acceptor | Amide ( |

| Predicted LogP | ~0.1 to 0.5 | Amphiphilic but leans towards hydrophilicity. |

| pKa (Conj. Acid) | ~10.5 - 11.0 | The piperidine nitrogen is highly basic; protonation drastically alters solubility. |

Solubility Profile

The solubility of (2S)-2-methylpiperidine-2-carboxamide is governed by the competition between its robust crystal lattice (stabilized by intermolecular H-bonds) and solvation energy.

Solvent Classifications

The following profile categorizes solvents based on their interaction with the solute at 25°C.

Class A: High Solubility (>50 mg/mL)

-

Solvents: Water, Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Mechanism: These solvents act as strong H-bond donors/acceptors, disrupting the intermolecular amide-amide bonds in the crystal lattice.

-

Application: Reaction solvents; feed solvents for anti-solvent crystallization.

Class B: Moderate/Temperature-Dependent Solubility (10–50 mg/mL)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Isopropanol (IPA), Acetone.

-

Mechanism: Solvation is driven by dipole-dipole interactions. Solubility often increases significantly with temperature (e.g., in IPA or Acetone), making these ideal candidates for cooling recrystallization .

-

Application: Extraction solvents; primary solvents for crystallization.

Class C: Low Solubility / Anti-Solvents (<5 mg/mL)

-

Solvents: n-Hexane, n-Heptane, Toluene (cold), Diethyl Ether, Methyl tert-butyl ether (MTBE).

-

Mechanism: The lipophilic methyl group at C2 is insufficient to overcome the polarity of the amide/amine core. These solvents cannot break the crystal lattice energy.

-

Application: Anti-solvents to induce precipitation; washing filter cakes to remove non-polar impurities.

Critical pH Dependence

Because the piperidine nitrogen is basic (pKa ~11), solubility is pH-dependent in aqueous media:

-

pH < 9 (Acidic/Neutral): The molecule is protonated (cationic). Solubility in water increases drastically; solubility in organics (DCM, EtOAc) decreases.

-

pH > 12 (Basic): The molecule is neutral. Solubility in organics is maximized; water solubility is slightly reduced but remains significant due to the amide group.

Experimental Protocols

Since solubility can vary based on polymorphic form and purity, specific values should be determined empirically.

Protocol 1: Visual Polythermal Method (Rapid Screening)

Best for: Quickly identifying recrystallization solvents.

-

Preparation: Weigh 50 mg of (2S)-2-methylpiperidine-2-carboxamide into a glass vial.

-

Solvent Addition: Add 0.5 mL of the test solvent (starting conc: 100 mg/mL).

-

Observation (Cold): Vortex at 25°C. If dissolved, solubility is High .

-

Heating: If undissolved, heat to boiling point (or 60°C).

-

If dissolved hot

Potential Recrystallization Solvent . -

If undissolved hot

Add more solvent in 0.5 mL increments until dissolved or volume reaches 5 mL (<10 mg/mL).

-

-

Cooling: Allow the hot solution to cool slowly to 25°C. Observe for crystal formation.

Protocol 2: Gravimetric Saturation Method (Quantitative)

Best for: Generating accurate data for regulatory filing.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Drying: Transfer a known volume (e.g., 2 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen.

-

Calculation:

Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for characterizing the solvent system.

Caption: Logical workflow for classifying solvents into reaction media, crystallization candidates, or anti-solvents.

Recrystallization Strategy

Based on the physicochemical profile, the following solvent systems are recommended for purification.

Caption: Strategic selection of solvent systems for the purification of the target amide.

Applications & Expert Insights

Recrystallization Optimization

The gem-dimethyl effect (from the

-

Recommendation: Use Ethyl Acetate (EtOAc) as the primary solvent. While solubility may be low at room temperature, the steep solubility curve with temperature often allows for excellent recovery and purification.

-

Alternative: If EtOAc solubility is too low, use Isopropanol (IPA) .

Reaction Solvent Selection

For reactions involving the amine nitrogen (e.g., N-alkylation or acylation):

-

DCM is preferred for acylation due to moderate solubility and ease of workup (water wash removes salts).

-

DMF is preferred for

alkylations to enhance nucleophilicity, despite the difficulty in removal (requires aqueous workup).

Chiral Integrity

Ensure that the solvent choice does not promote racemization.

-

Avoid: Strong bases in protic solvents at high temperatures (e.g., NaOEt in EtOH), which could theoretically epimerize the

-center, although the quaternary nature of C2 makes this difficult (no -

Safe: Neutral solvents (DCM, EtOAc, Toluene) are chemically inert toward the chiral center.

References

-

Liljeblad, A., et al. (2002).[1] "Enantioselective lipase-catalyzed reactions of methyl pipecolinate." Tetrahedron Letters, 43(13), 2471-2474.[1] Link

- Context: Describes the handling and solvent interactions of the closely rel

-

Black, S. N., et al. (2006). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link

- Context: Authoritative guide on solubility screening protocols (Protocol 1 & 2).

-

PubChem. (2025).[2] "Compound Summary: (S)-Methyl piperidine-2-carboxylate." National Library of Medicine.[2] Link

- Context: Physicochemical data for the methyl ester analog used for solubility prediction.

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Piperidine-2-carboxamide." Link

- Context: General solubility handling for the non-methyl

Sources

Thermodynamic Properties and pKa Values of 2-Methylpiperidine Derivatives

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic drugs (e.g., methylphenidate, ropivacaine). The introduction of a methyl group at the C2 position breaks the symmetry of the ring, introducing chirality and significant conformational constraints.

For drug development professionals, understanding the thermodynamics of protonation of 2-methylpiperidine derivatives is not merely an academic exercise; it is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pKa value dictates the ionization state at physiological pH (7.4), directly influencing membrane permeability (LogD) and solubility.

This guide provides a rigorous analysis of the structural dynamics, thermodynamic parameters, and experimental protocols required to accurately characterize these derivatives.

Structural Dynamics & Stereochemistry

To understand the pKa, one must first understand the conformation. 2-Methylpiperidine exists predominantly in a chair conformation. The position of the methyl group (axial vs. equatorial) and the orientation of the nitrogen lone pair are the primary drivers of basicity.

The "Magic Methyl" and Conformational Locking

In the parent piperidine, ring inversion is rapid. However, in 2-methylpiperidine, the C2-methyl group introduces a strong energetic preference.

-

Equatorial Preference: The methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. The Gibbs free energy difference (A-value) is approximately 1.7 kcal/mol .

-

The Lone Pair: In the lowest energy conformer, the methyl is equatorial, and the nitrogen lone pair can be either axial or equatorial. However, the axial lone pair is generally preferred due to the anomeric effect and minimization of gauche interactions.

Impact on Basicity

The pKa of 2-methylpiperidine (approx. 11.1) is slightly lower than that of unsubstituted piperidine (11.22).

-

Inductive Effect (+I): The methyl group is electron-donating, which should theoretically increase electron density on the nitrogen and raise the pKa.

-

Steric Hindrance to Solvation (Dominant Factor): The methyl group at C2 sterically hinders the approach of water molecules required to stabilize the resulting ammonium cation (

). This destabilization of the conjugate acid outweighs the inductive stabilization, resulting in a net decrease in basicity.

The Thermodynamics of Protonation[1][2][3]

The ionization constant (

Thermodynamic Cycle

To rigorously analyze the pKa, we must consider the Born-Haber cycle, separating gas-phase intrinsic basicity from solvation effects.

Figure 1: Thermodynamic cycle linking gas-phase proton affinity to aqueous pKa. The solvation energy of the cation (

Quantitative Data Summary

The following table synthesizes literature values and trends for 2-methylpiperidine compared to its parent and N-methylated analog at 25°C.

| Compound | Structure | pKa (approx) | Mechanistic Insight | ||

| Piperidine | Cyclic amine | 11.22 | -52.3 | -15.0 | Reference standard. High basicity due to unhindered solvation. |

| 2-Methylpiperidine | C2-Methyl | 10.9 - 11.1 | -50.1 | -18.5 | Steric Hindrance: Methyl group disrupts the hydration shell around |

| N-Methylpiperidine | N-Methyl | 10.08 | -45.2 | -22.0 | Tertiary Amine: Significant drop in pKa. Loss of H-bond donor capability in conjugate acid. |

| 1,2-Dimethylpiperidine | N,C2-Dimethyl | 10.0 - 10.2 | -44.0 | -25.0 | Cumulative Sterics: Combined steric bulk at N and C2 maximizes desolvation penalty. |

Note:

Experimental Protocol: Potentiometric Determination

For high-precision pKa determination of drug-like piperidine derivatives, Potentiometric Titration is the gold standard.[1] Unlike UV-Vis methods, it does not require a chromophore.

Principle

The method involves titrating the acidified amine hydrochloride with a standardized base (NaOH) under inert conditions. The pKa is derived from the Henderson-Hasselbalch equation at the half-equivalence point, corrected for activity coefficients.

Workflow Diagram

Figure 2: Step-by-step workflow for high-precision potentiometric pKa determination.

Detailed Methodology

-

System Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Determine the electrode slope (>98% efficiency required).

-

Ionic Strength Maintenance: Prepare the analyte solution in 0.15 M KCl . This maintains a constant activity coefficient (

) throughout the titration, which is essential for thermodynamic calculations. -

Carbonate Exclusion: Dissolved

forms carbonic acid, which interferes with high-pKa determinations (like piperidines).[1] Continuously purge the reaction vessel with humidified Nitrogen or Argon. -

Titrant: Use Carbonate-free 0.1 M NaOH . (Prepared by filtering 50% NaOH through a glass sinter and diluting with boiled, degassed water).

-

Data Processing: Do not rely solely on the half-equivalence point. Use the Bjerrum plot or Gran plot method to linearize the data and identify the endpoint and pKa simultaneously.

Pharmacological Implications[1][5]

For a drug developer, the pKa of a 2-methylpiperidine derivative is a predictive tool for Lipophilicity (LogD) .

-

At pH 7.4 (Blood): With a pKa of ~11, 2-methylpiperidine derivatives are >99.9% ionized (cationic). This limits passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized or the lipophilicity of the neutral species (LogP) is extremely high.

-

At pH 1-2 (Stomach): Fully ionized. High solubility.

-

Design Strategy: To improve membrane permeability, medicinal chemists often lower the pKa of the piperidine ring by:

-

Adding electron-withdrawing groups (fluorine) to the ring.

-

N-alkylation with electron-withdrawing chains. This shifts the equilibrium toward the neutral species at physiological pH.

-

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved October 26, 2023, from

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3]

-

PubChem. (2023). 2-Methylpiperidine Compound Summary. National Center for Biotechnology Information.

-

NIST. (2023). 2-Methylpiperidine Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[4]

Sources

Understanding the chirality and enantiomeric purity of (2S)-2-methylpiperidine-2-carboxamide

This guide details the structural analysis, synthesis, resolution, and enantiomeric purity determination of (2S)-2-methylpiperidine-2-carboxamide . This molecule represents a specialized class of

Structural Analysis & Chirality Profile

The molecule consists of a piperidine ring with both a methyl group and a carboxamide group attached to the same carbon (C2). This creates a quaternary stereocenter , which is sterically crowded and resistant to racemization compared to simple

Stereochemical Nomenclature

-

IUPAC Name: (2S)-2-methylpiperidine-2-carboxamide[1]

-

Chiral Center: C2 (Quaternary)

-

Configuration: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- (Ring Nitrogen)

- (Carboxamide)

- (C3 of Piperidine Ring)

- (Methyl group - Lowest priority, pointing away)

-

Distinction: Do not confuse with N-methylpiperidine-2-carboxamide (Mepivacaine precursor), where the methyl is on the nitrogen.

Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| Stereocenter | Quaternary C2 ( |

| Basicity | Secondary amine ( |

| Solubility | Soluble in water, MeOH, EtOH; sparingly in non-polar solvents.[2] |

| Stability | High resistance to racemization due to the quaternary center (no |

Synthesis and Resolution Strategies

Obtaining the enantiopure (2S) isomer requires overcoming the steric hindrance of the quaternary center. Two primary strategies are employed: Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS) and Resolution of the racemate.

Strategy A: Asymmetric Synthesis (Seebach's SRS Method)

This is the most authoritative method for generating

-

Starting Material: (S)-Pipecolic acid (or 2-cyanopiperidine).

-

Acetal Formation: Condensation with pivalaldehyde to form a bicyclic oxazolidinone.

-

Enolate Alkylation: Treatment with LDA followed by Methyl Iodide (

). The bulky tert-butyl group directs the electrophile to the face opposite the existing auxiliary, ensuring high diastereoselectivity. -

Hydrolysis: Acidic hydrolysis yields (2S)-2-methylpipecolic acid, which is then amidated.

Strategy B: Resolution of Racemate (Industrial Route)

For large-scale preparation, resolving the racemic amide or its acid precursor is often more cost-effective.

-

Resolving Agent: (2R,3R)-Tartaric acid or (S)-Mandelic acid.

-

Mechanism: Formation of diastereomeric salts.[3] The (S)-amine salt precipitates preferentially due to packing forces.

Workflow Visualization

The following diagram outlines the decision tree for synthesis and purification.

Caption: Decision matrix for the synthesis and purification of (2S)-2-methylpiperidine-2-carboxamide.

Analytical Determination of Enantiomeric Purity

Accurate determination of Enantiomeric Excess (

Method 1: Chiral HPLC (Gold Standard)

Direct separation on polysaccharide-based stationary phases is the most robust method.

Protocol:

-

Column: Chiralpak AD-H or Chiralpak IC (Amylose-based).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress tailing of the secondary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength required due to weak chromophore).

-

Temperature: 25°C.

Expected Results:

| Isomer | Retention Time (

Method 2: NMR with Chiral Solvating Agents (CSA)

If HPLC is unavailable,

-

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).

-

Solvent:

or -

Mechanism: The chiral acid forms a diastereomeric salt in situ. The methyl group at C2 (singlet) will split into two distinct singlets corresponding to the (S) and (R) enantiomers.

-

Calculation: Integration of the two methyl peaks provides the ratio.

Method 3: Absolute Configuration via X-Ray

To unequivocally prove the (S)-configuration (essential for IND filings), single-crystal X-ray diffraction of the hydrochloride salt is required.

-

Crystal Growth: Slow evaporation of an Ethanol/Ethyl Acetate solution of the HCl salt.

-

Parameter: Flack Parameter (should be near 0.0 for correct assignment, 1.0 for inverted).

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity by Chiral HPLC

Objective: Quantify the enantiomeric excess (

-

Preparation of Mobile Phase:

-

Mix 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol.

-

Add 1.0 mL of Diethylamine (DEA).

-

Degas by sonication for 10 minutes.

-

-

Sample Preparation:

-

Dissolve 2.0 mg of the sample in 1.0 mL of Isopropanol.

-

Filter through a 0.45

PTFE syringe filter.

-

-

System Setup:

-

Install Chiralpak AD-H column (

). -

Equilibrate with mobile phase for 30 minutes at 1.0 mL/min.

-

-

Analysis:

-

Inject 10

of the sample. -

Monitor at 210 nm.

-

Calculate

using the formula:

-

Protocol B: Chemical Resolution (Lab Scale)

Objective: Isolate (2S)-isomer from 10g of racemic material.

-

Salt Formation:

-

Dissolve 10.0 g (70 mmol) of racemic 2-methylpiperidine-2-carboxamide in 50 mL of hot Ethanol.

-

Add 10.5 g (70 mmol) of (2R,3R)-Tartaric acid dissolved in 50 mL of hot Ethanol.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter the white precipitate (crystalline salt).

-

-

Recrystallization:

-

Recrystallize the salt from boiling Ethanol/Water (95:5) until the melting point is constant.

-

-

Free Base Liberation:

-

Dissolve the purified salt in minimal water.

-

Basify with 2M NaOH to pH > 12.

-

Extract with Dichloromethane (

). -

Dry over

and concentrate to yield the (2S)-enantiomer.

-

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

-

Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines." Journal of Organic Chemistry, 1993. Link

-

Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual." Chiral Technologies, 2023. Link

-

Gawley, R. E., et al. "Absolute Configuration of 2-Substituted Piperidines." Journal of Organic Chemistry, 2010.[4] Link

-

Sigma-Aldrich. "Product Specification: (S)-2-Methylpiperidine-2-carboxylic acid." Merck KGaA, 2024. Link

Sources

- 1. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

Beyond the Scaffold: Biological Versatility of (2S)-2-Methylpiperidine-2-Carboxamide Analogs

Executive Summary

The (2S)-2-methylpiperidine-2-carboxamide scaffold represents a high-value, conformationally constrained pharmacophore. Unlike its tertiary analog (pipecolic acid) or the standard local anesthetic scaffold (mepivacaine), this molecule features a quaternary stereocenter at the C2 position. This structural modification introduces significant steric bulk and eliminates the alpha-proton, rendering the core highly resistant to metabolic racemization and proteolysis.

This guide analyzes the biological potential of this scaffold across three primary domains: Voltage-Gated Ion Channel Modulation , Peptidomimetic Structural Control , and Glutamatergic Signaling .

Structural Logic & Pharmacophore Analysis

The core value of (2S)-2-methylpiperidine-2-carboxamide lies in its ability to lock bio-active conformations.

-

The "Alpha-Methyl" Effect: The addition of a methyl group at the C2 position of the piperidine ring creates a quaternary carbon. In medicinal chemistry, this is a classic strategy to:

-

Block Metabolism: Prevents

-proton abstraction by enzymes (e.g., transaminases), significantly increasing half-life. -

Restrict Conformational Freedom: The steric clash between the C2-methyl and the ring methylene groups forces the amide side chain into specific torsional angles (

), mimicking the "kink" found in bioactive peptides.

-

Diagram: Pharmacophore Divergence

The following diagram illustrates how this specific scaffold bridges the gap between simple anesthetics and complex peptide drugs.

Caption: Functional divergence of the scaffold based on substitution patterns. The quaternary C2 center is the critical enabling feature for metabolic stability.

Core Biological Activities[1][2]

A. Modulation of Voltage-Gated Sodium Channels (Nav)

The piperidine-2-carboxamide structure is the backbone of the "amide" class of local anesthetics (e.g., Ropivacaine, Bupivacaine). However, standard anesthetics have a tertiary C2 carbon.

-

Mechanism: These analogs bind to the intracellular portion of the Nav channel (specifically the S6 transmembrane segment of domain IV), blocking Na+ influx and halting action potential propagation.

-

The Analog Advantage: Introducing the C2-methyl group (creating the quaternary center) increases lipophilicity and steric bulk.

-

Hypothesis: An N-(2,6-dimethylphenyl) analog of this scaffold would likely exhibit ultra-long duration of action because the steric hindrance at the amide bond protects it from hydrolysis by plasma cholinesterases and hepatic amidases.

-

Risk: Increased lipophilicity often correlates with higher cardiotoxicity (hERG blockade).

-

B. Peptidomimetics: The "Super-Proline"

In drug discovery, proline is used to induce turns in peptide chains. (2S)-2-methylpiperidine-2-carboxamide acts as a "super-proline."

-

Biological Application: It is used as a scaffold in the design of inhibitors for Hepatitis C NS5B polymerase and Metalloproteinases (MMPs) .

-

Mechanism: By incorporating this analog into a peptide backbone, researchers force the peptide into a specific secondary structure (e.g.,

-turn or

C. Glutamatergic System Modulation

Pipecolic acid is a metabolite of lysine and a biomarker for peroxisomal disorders (e.g., Zellweger syndrome). It modulates GABA and NMDA receptors.

-

Activity: The 2-methyl analog acts as a competitive antagonist or transport inhibitor. Because it cannot be metabolized by L-pipecolate oxidase (due to the lack of the

-proton), it can accumulate and exert prolonged modulation of synaptic transmission, potentially useful in epilepsy or neurodegenerative research .

Experimental Protocols

Protocol 1: Synthesis of the Quaternary Center (Self-Regeneration of Stereocenters)

Context: Synthesizing quaternary amino acids is difficult. The standard Strecker synthesis yields racemates. The most robust method for high enantiopurity is the Self-Regeneration of Stereocenters (SRS) method.

Materials:

-

Pivalaldehyde

-

LHMDS (Lithium hexamethyldisilazide)

-

Methyl Iodide (MeI)

Workflow:

-

Acetal Formation: Condense (S)-pipecolic acid with pivalaldehyde to form a bicyclic oxazolidinone. This "locks" the original chirality and directs the incoming electrophile.

-

Enolate Formation: Treat the oxazolidinone with LHMDS at -78°C in THF. The bulky acetal group forces the enolate to form on a specific face.

-

Electrophilic Attack: Add Methyl Iodide. The methyl group attacks from the face opposite the bulky t-butyl group (steric control), regenerating the stereocenter with high diastereoselectivity (>98% de).

-

Hydrolysis: Acidic hydrolysis opens the ring, yielding (2S)-2-methylpiperidine-2-carboxylic acid, which is then coupled to ammonia/amine to form the carboxamide.

Protocol 2: Electrophysiological Evaluation (Nav1.7 Patch Clamp)

Context: To validate the anesthetic/analgesic potential of the analog.[3]

System: HEK293 cells stably expressing human Nav1.7.

Step-by-Step Methodology:

-

Preparation: Cultured cells are plated on glass coverslips 24h prior to recording.

-

Solutions:

-

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

-

Intracellular (Pipette): 140 mM CsF (to block K+ channels), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.

-

-

Giga-seal Formation: Use a borosilicate glass pipette (2-4 M

resistance) to form a Giga-ohm seal on the cell membrane. Apply suction to rupture the patch (Whole-cell configuration). -

Voltage Protocol:

-

Hold membrane potential at -100 mV.

-

Apply a depolarizing pulse to 0 mV for 20 ms to trigger Na+ current (

). -

Perfuse the (2S)-2-methylpiperidine-2-carboxamide analog (1

M - 100 -

Repeat pulse every 10 seconds until steady-state block is achieved (

).

-

-

Data Analysis: Calculate fractional inhibition:

. Plot dose-response curve to determine

Quantitative Data Summary (Hypothetical & Comparative)

The following table contrasts the predicted properties of the 2-methyl analog against standard reference compounds based on structure-activity relationship (SAR) data.

| Property | Pipecolic Acid (Parent) | Mepivacaine (Standard Anesthetic) | (2S)-2-Me-Pip-2-CONH2 Analog |

| C2 Substitution | Tertiary (H) | Tertiary (H) | Quaternary (CH3) |

| Metabolic Stability | Low (Oxidized by Pox) | Moderate (Amidase hydrolysis) | High (Steric shield) |

| Chirality | S-enantiomer | Racemate or S | S (Fixed Quaternary) |

| Primary Target | NMDA/GABA Receptors | Nav Channels | Nav Channels / Peptidomimetic |

| Lipophilicity (LogP) | -2.2 (Hydrophilic) | 1.95 | ~2.5 (Predicted) |

References

-

Vertex Pharmaceuticals. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. [Link]

-

University of Bern. (2024). Green Chemistry: Continuous synthesis of pipecolic acid derivatives. BORIS Portal. [Link]

-

FooDB. (2010). L-Pipecolic acid: Chemical and Biological Properties. Foodb.ca. [Link]

-

RSC Publishing. (2019). Synthesis and biological activities of local anesthetics: Piperidine derivatives. Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]

- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-2-methylpiperidine-2-carboxamide: Synthesis, Characterization, and Safety Considerations

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific chiral derivative, (2S)-2-methylpiperidine-2-carboxamide. Due to the apparent novelty of this compound, a dedicated CAS number and Safety Data Sheet (SDS) are not publicly available. This document, therefore, serves as a proactive resource, detailing a proposed synthetic route from its known carboxylic acid precursor, (2S)-2-methylpiperidine-2-carboxylic acid. Furthermore, a thorough analysis of safety protocols is presented, extrapolated from data on structurally analogous compounds. This guide is intended to equip researchers with the foundational knowledge to synthesize, handle, and characterize this promising molecule for further investigation in drug discovery and development.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a prevalent heterocyclic motif in a vast array of biologically active compounds, from natural alkaloids to blockbuster drugs.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly privileged scaffold in drug design.[1] The introduction of stereocenters, such as in (2S)-2-methylpiperidine-2-carboxamide, allows for fine-tuning of molecular interactions with biological targets, often leading to improved potency and selectivity. This guide focuses on the synthesis and safe handling of this specific, yet uncharacterized, chiral piperidine derivative, providing a framework for its exploration in medicinal chemistry programs.

Physicochemical Properties (Predicted)

While experimental data for (2S)-2-methylpiperidine-2-carboxamide is not available, its basic physicochemical properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents |

| Stereochemistry | (S)-configuration at the C2 position |

Proposed Synthesis of (2S)-2-methylpiperidine-2-carboxamide

The most direct and logical synthetic route to (2S)-2-methylpiperidine-2-carboxamide is via the amidation of its corresponding carboxylic acid, (2S)-2-methylpiperidine-2-carboxylic acid. The synthesis of this precursor has been documented in the scientific literature.[3] The subsequent amidation can be achieved through several well-established methods.

Synthetic Workflow

Caption: Proposed synthetic pathway from carboxylic acid to carboxamide.

Detailed Experimental Protocol: Amidation via EDC Coupling

This protocol outlines a general procedure for the amidation of (2S)-2-methylpiperidine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[4]

Materials:

-

(2S)-2-methylpiperidine-2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH4Cl)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2S)-2-methylpiperidine-2-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (2S)-2-methylpiperidine-2-carboxamide.

Safety and Handling: An Extrapolated Profile

In the absence of a specific Safety Data Sheet for (2S)-2-methylpiperidine-2-carboxamide, a cautious approach to handling is paramount. The following safety profile is extrapolated from the known hazards of structurally related compounds such as piperidine and other piperidine carboxamides.[5][6]

Hazard Identification (Presumed)

-

Acute Toxicity: Piperidine itself is harmful if swallowed and toxic in contact with skin or if inhaled. It is reasonable to assume that (2S)-2-methylpiperidine-2-carboxamide may also exhibit some level of toxicity.

-

Skin Corrosion/Irritation: Piperidine is known to cause severe skin burns and eye damage. Substituted piperidine carboxamides can also be skin and eye irritants.[5] Therefore, the target compound should be handled as a potential skin and eye irritant.

-

Respiratory Irritation: Inhalation may cause respiratory irritation.[5]

Recommended Handling Procedures

| Precautionary Measure | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[7] |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |

| Handling | Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

First Aid Measures (Recommended)

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Potential Applications in Drug Discovery

The piperidine scaffold is a versatile building block in the design of novel therapeutics.[1] The specific stereochemistry and functional groups of (2S)-2-methylpiperidine-2-carboxamide suggest several potential areas of application for researchers and drug development professionals.

-

CNS Disorders: Piperidine derivatives are widely explored for their activity on central nervous system targets.

-

Oncology: Substituted piperidines have been investigated as inhibitors of key targets in cancer progression.[8]

-

Infectious Diseases: The piperidine moiety is present in a number of antibacterial and antiviral agents.

The introduction of the methyl group at the 2-position creates a chiral center, which can be crucial for achieving selective interactions with biological targets. The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating binding to protein active sites.

Conclusion

While (2S)-2-methylpiperidine-2-carboxamide is not a commercially available compound with an established CAS number or SDS, this guide provides a comprehensive framework for its synthesis, safe handling, and potential applications. By leveraging established chemical principles and extrapolating safety data from analogous structures, researchers can confidently approach the investigation of this novel chiral molecule. The insights provided herein are intended to facilitate the exploration of (2S)-2-methylpiperidine-2-carboxamide as a valuable building block in the ongoing quest for new and effective therapeutics.

References

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Link

-

Making Amides from Carboxylic Acids. Chemistry LibreTexts. Link

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Link

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Link

-

Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. Link

-

Safety Data Sheet. Link

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC. Link

-

N-(2',6'-Dimethylphenl)-2-piperidine carboxamide. AK Scientific, Inc. Link

-

Piperidine - SAFETY DATA SHEET. Link

-

MSDS of 1-Cbz-piperidine-4-carboxamidine. Capot Chemical. Link

-

Piperidine - SAFETY DATA SHEET. Link

-

(S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680. PubChem. Link

-

Piperidine: Human health tier II assessment. Link

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Link

-

Substituted piperidines as HDM2 inhibitors. PubMed. Link

-

Toxicity effects of piperidine alkaloids | Download Table. ResearchGate. Link

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Link

-

Methyl Piperidine-2-carboxylate | CAS#:32559-18-5. Chemsrc. Link

-

Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. Link

-

2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite. Link

-

CAS 105141-61-5 ((R)-2-methylpiperidine-2-carboxylic acid). BOC Sciences.

-

CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. Link

-

53941-92-7 | N-Methylpiperidine-2-carboxamide. ChemScene. Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. aksci.com [aksci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Substituted piperidines as HDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Overview of Synthetic Routes to Access (2S)-2-Methylpiperidine-2-carboxamide

Executive Summary & Molecule Profile

Target Molecule: (2S)-2-methylpiperidine-2-carboxamide CAS Registry Number: (Generic for racemate: 53941-92-7; Specific (S)-isomer requires stereochemical descriptor) Significance: This scaffold represents a "privileged structure" in medicinal chemistry. It serves as the chiral core for the "mepivacaine" family of local anesthetics (mepivacaine, bupivacaine, ropivacaine) and is a critical building block for conformationally constrained peptide mimetics.

The Synthetic Challenge:

The core difficulty lies in constructing the quaternary carbon center at the

This guide details three distinct synthetic pathways:

-

Route A (The Gold Standard): Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS).

-

Route B (Industrial Scalability): Classical Optical Resolution.

-

Route C (Green Chemistry): Chemo-Enzymatic Kinetic Resolution.

Route A: Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS)

Best For: High enantiomeric excess (>98% ee), academic research, and high-value intermediate synthesis.

Mechanistic Insight

Developed by Dieter Seebach, the SRS methodology is the most elegant solution for creating quaternary amino acids. It circumvents the need for external chiral auxiliaries by using the chirality of the starting material (L-pipecolic acid) to generate a temporary second stereocenter. This new center controls the facial selectivity during the destruction of the original stereocenter (alkylation), effectively "memorizing" the chirality.

The Synthetic Workflow

-

Condensation: (S)-Pipecolic acid is condensed with pivalaldehyde (or benzaldehyde) to form a bicyclic N,O-acetal (oxazolidinone). This creates a new stereocenter at the acetal carbon.

-

Enolization: Treatment with a strong base (LDA or LiHMDS) generates a planar enolate. The bulky tert-butyl group of the acetal forces the electrophile to approach from the opposite face (steric shielding).

-

Electrophilic Attack: Methyl iodide is added. The reagent attacks anti to the bulky acetal substituent, regenerating the quaternary center with inversion of configuration relative to the enolate attack, but effectively retaining the overall (S)-configuration logic.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding (S)-2-methylpipecolic acid.

-

Amidation: Conversion to the primary amide.

Visualization of SRS Pathway

Caption: Seebach's SRS pathway utilizing temporary acetal stereocenters to control methylation facial selectivity.

Route B: Classical Optical Resolution

Best For: Industrial manufacturing, multi-kilogram scale, cost-efficiency.

Mechanistic Insight

While less "atom economical" than asymmetric synthesis, resolution remains the workhorse of industrial manufacturing for this scaffold. The method relies on the differential solubility of diastereomeric salts formed between racemic 2-methylpiperidine-2-carboxamide (or its acid precursor) and a chiral acid.

Key Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or (2R,3R)-Tartaric acid.

The Synthetic Workflow

-

Racemic Synthesis: A scalable route (e.g., partial reduction of 2-picoline derivatives or Strecker synthesis from 2-acetylpyridine) yields rac-2-methylpiperidine-2-carboxamide.

-

Salt Formation: The racemate is dissolved in ethanol/water. 0.5 to 1.0 equivalents of L-DBTA are added.

-

Fractional Crystallization: The mixture is heated to dissolution and cooled slowly.[1] The (S)-amine-(L)-tartrate complex is typically less soluble and precipitates.

-

Liberation: The salt is treated with NaOH to release the free (S)-base.[1]

-

Recycling: The mother liquor (enriched in R-isomer) can be racemized (using radical or basic conditions) and recycled.

Route C: Chemo-Enzymatic Kinetic Resolution

Best For: Green chemistry compliance, mild conditions, avoiding toxic transition metals.

Mechanistic Insight

Biocatalysis utilizes the exquisite selectivity of enzymes (Lipases or Amidases) to differentiate between enantiomers. Candida antarctica Lipase A (CAL-A) has shown high specificity for sterically hindered piperidine esters.

The Synthetic Workflow

-

Substrate: Racemic methyl 2-methylpipecolinate.

-

Enzymatic Hydrolysis: Incubate with CAL-A in phosphate buffer. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

-

Separation: Simple acid/base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).

-

Conversion: The (S)-acid is converted to the amide via mixed anhydride coupling.

Comparative Analysis of Routes

| Feature | Route A: Seebach SRS | Route B: Classical Resolution | Route C: Enzymatic |

| Enantiomeric Excess (ee) | > 98% (Intrinsic) | 95-99% (Dependent on recrystallization) | > 95% (Enzyme dependent) |

| Yield | Moderate (Linear steps) | Max 50% (without recycling) | Max 50% (without recycling) |

| Scalability | Low to Medium (Cryogenic steps) | High (Standard reactors) | Medium (Volume efficiency) |

| Cost Driver | Reagents (LDA, Aldehyde) | Yield loss (if not recycled) | Enzyme cost |

| Key Risk | Moisture sensitivity (Enolate) | Crystallization reproducibility | Enzyme stability/kinetics |

Detailed Experimental Protocols

Protocol 1: Amidation of (S)-2-Methylpipecolic Acid (Applicable to Routes A & C)

Note: Direct coupling with EDC/HOBt often fails due to the steric bulk of the quaternary center. The Acid Chloride method is preferred.

Materials:

-

(S)-2-Methylpipecolic acid hydrochloride (1.0 eq)[2]

-

Thionyl chloride (

) (3.0 eq) -

Ammonium hydroxide (28%

in water) or Ammonia gas -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Acid Chloride Formation: Suspend (S)-2-methylpipecolic acid HCl in anhydrous DCM under

atmosphere. -

Activation: Add

dropwise at 0°C. Add a catalytic amount of DMF (2 drops). -

Reflux: Heat to reflux for 2-3 hours until gas evolution (

, HCl) ceases and the solid dissolves. -

Evaporation: Evaporate solvent and excess

under reduced pressure. Co-evaporate with toluene twice to remove traces of thionyl chloride. -

Amidation: Dissolve the crude acid chloride in dry DCM. Cool to -10°C.

-

Quench: Bubble anhydrous

gas through the solution OR add dropwise to a vigorously stirred solution of concentrated aqueous ammonia at 0°C. -

Workup: Extract with DCM/Isopropanol (3:1). Dry over

.[1][3] Concentrate to yield the crude amide. Recrystallize from EtOAc/Hexane.

Protocol 2: Resolution of Racemic 2-Methylpiperidine-2-carboxamide (Route B)

Materials:

-

Racemic 2-methylpiperidine-2-carboxamide (10 g, 70 mmol)

-

(-)-Di-benzoyl-L-tartaric acid (L-DBTA) (12.5 g, 35 mmol - 0.5 eq)

-

Ethanol (95%)

Step-by-Step:

-

Dissolution: Dissolve the racemic amide in 100 mL of hot ethanol (70°C).

-

Addition: Add L-DBTA dissolved in 50 mL hot ethanol.

-

Crystallization: Stir at 60°C for 30 mins, then allow to cool slowly to room temperature over 4 hours. Store at 4°C overnight.

-

Filtration: Filter the white precipitate. This is the (S)-amide

L-DBTA salt. -

Purification: Recrystallize the salt from boiling ethanol to upgrade ee to >99%.

-

Free Basing: Suspend the salt in water.[1] Basify with 2M NaOH to pH 12. Extract with DCM (

mL). -

Isolation: Dry and evaporate to obtain (S)-2-methylpiperidine-2-carboxamide.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[4] Helvetica Chimica Acta, vol. 79, 1996, pp. 2043–2066.

-

Gawley, R. E., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, vol. 132, no. 35, 2010, pp. 12216–12217.

-

Liljeblad, A., et al. "Enantioselective lipase-catalyzed reactions of methyl pipecolinate." Tetrahedron: Asymmetry, vol. 13, no. 22, 2002, pp. 2445-2452.

-

Patent WO2002068391A1. "Process for resolving racemic mixtures of piperidine derivatives." World Intellectual Property Organization, 2002.

-

Federsel, H. J., et al. "An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent."[5] Acta Chemica Scandinavica, vol. 41b, 1987, pp. 757-761.[5]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (2S)-2-Methylpiperidine-2-carboxamide

[1]

Executive Summary & Strategic Rationale

Target Molecule: (2S)-2-Methylpiperidine-2-carboxamide

Classification: Quaternary

The synthesis of (2S)-2-methylpiperidine-2-carboxamide presents a specific challenge in organic chemistry: the construction of a chiral quaternary carbon center within a piperidine ring.[1] Unlike simple amide couplings, the steric bulk of the

This protocol details a high-fidelity route focusing on the amidation of (2S)-2-methylpipecolic acid .[1] To ensure scientific completeness, we first outline the strategic access to the enantiopure acid scaffold, referencing the authoritative Seebach Self-Reproduction of Chirality (SRS) methodology, which is the industry standard for generating

Retrosynthetic Analysis & Workflow

The synthesis is best approached by disconnecting the amide bond to reveal the (2S)-2-methylpipecolic acid precursor.[1] Due to the high cost and scarcity of this quaternary acid, it is often synthesized via the alkylation of a chiral bicyclic lactam (Seebach's oxazolidinone) derived from L-proline or pipecolic acid.[1][2]

Mechanistic Pathway Diagram

Caption: Logical flow for the stereoselective construction of the quaternary center followed by amide coupling.

Protocol Phase 1: Accessing the Scaffold (Contextual Overview)

Note: While the core request is the synthesis of the amide, the validity of the protocol depends entirely on the optical purity of the starting acid.

The most robust method to obtain (2S)-2-methylpipecolic acid utilizes Seebach's Self-Reproduction of Chirality .[1] Direct methylation of pipecolic acid esters typically yields racemates.[1][2]

-

Condensation: L-Pipecolic acid is condensed with pivalaldehyde to form a cis-fused bicyclic oxazolidinone.[1] This locks the conformation and blocks one face of the enolate.[2]

-

Alkylation: Treatment with Lithium Diisopropylamide (LDA) followed by Methyl Iodide (MeI) introduces the methyl group trans to the tert-butyl group, strictly enforcing the (S)-configuration at the quaternary center.[1][2]

-

Hydrolysis: Acidic hydrolysis releases the free amino acid, (2S)-2-methylpipecolic acid.[1][2]

Protocol Phase 2: Amidation of (2S)-2-Methylpipecolic Acid

Challenge: The

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| (2S)-2-Methylpipecolic acid | Substrate | 1.0 | Enantiopure HCl salt preferred |

| HATU | Coupling Agent | 1.2 | High reactivity for hindered acids |

| HOAt (or Oxyma Pure) | Additive | 1.2 | Suppresses racemization (minimal here) |

| DIPEA (Diisopropylethylamine) | Base | 3.0 | Scavenges protons |

| Ammonium Chloride ( | Amine Source | 2.0 | Solid source of ammonia |

| DMF (Dimethylformamide) | Solvent | - | Anhydrous, 0.1 M conc.[1][2] |

Step-by-Step Methodology

Step 1: Activation of the Quaternary Acid[1]

-

Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add (2S)-2-methylpipecolic acid HCl (1.0 mmol) and anhydrous DMF (10 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Dropwise add DIPEA (3.0 mmol).[1][2] Observation: The solution should become clear as the zwitterion is neutralized.

-

Coupling Agent: Add HATU (1.2 mmol) and HOAt (1.2 mmol) in a single portion.

-

Activation Time: Stir at 0°C for 30 minutes. Rationale: This allows the formation of the activated At-ester.[1] Due to steric bulk, a longer activation time than usual (typically 5-10 min) is prudent.[1][2]

Step 2: Amine Coupling[1]

-

Amine Addition: Add solid Ammonium Chloride (

, 2.0 mmol) directly to the reaction mixture, followed immediately by an additional 1.0 equivalent of DIPEA to liberate free ammonia in situ.-

Alternative: Use a commercially available solution of 0.5 M Ammonia in Dioxane (3.0 equiv) for a cleaner reaction profile.[1]

-

-

Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.

-

Monitoring: Monitor via LC-MS or TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The quaternary center makes this reaction slow; heating to 40°C may be required if conversion is <50% after 12 hours.[1]

-

Step 3: Work-up and Purification[1]

-

Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated

(2 x 20 mL) to remove HATU byproducts. -

Extraction: Since the product is a polar amide, the aqueous layer should be back-extracted with n-butanol or DCM/iPrOH (3:1) if the product is not found in the initial organic layer.[2]

-

Drying: Dry combined organic phases over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM.

QC & Validation Parameters

To ensure the protocol produced the correct enantiomer and structure:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the

-methyl group (approx.[1][2] 1.2–1.4 ppm) and the diastereotopic protons of the piperidine ring.[2] The amide -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>98% ee required).[1]

References

-

Seebach, D., et al. "Self-Reproduction of Chirality in

-Alkylation of Amino Acids."[1][2] Journal of the American Chemical Society, 1983, 105(16), 5390–5398. Link[1][2] -

Beausoleil, E., & Lubell, W. D. "Steric Effects in the Amidation of Pipecolic Acid Derivatives."[2] Journal of the American Chemical Society, 1996, 118(51), 12902–12908.[2] Link[1][2]

-

Hanessian, S., et al. "Stereocontrolled Synthesis of Quaternary Proline and Pipecolic Acid Analogues."[2] Organic Letters, 2010, 12(15), 3438–3441.[1][2] Link[1][2]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt).[1][2] A New Additive for Peptide Synthesis."[1] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.[2] Link[1][2]

Procedure for the resolution of racemic 2-methylpiperidine-2-carboxamide

Application Note: Enantiomeric Resolution of Racemic 2-Methylpiperidine-2-carboxamide

Executive Summary & Scientific Rationale

The resolution of racemic 2-methylpiperidine-2-carboxamide (also known as 2-methylpipecolic acid amide) is a critical process in the synthesis of chiral local anesthetics (e.g., Ropivacaine and Mepivacaine analogues) and bioactive piperidine scaffolds. While enantiopure synthesis via asymmetric alkylation is possible, the chemical resolution via diastereomeric salt formation remains the most robust, scalable, and cost-effective method for laboratory and pilot-scale production.

Mechanistic Insight:

The resolution exploits the basicity of the secondary amine in the piperidine ring (

-

Target Enantiomer: Typically the (

)-enantiomer (levobupivacaine/ropivacaine series).[1] -

Resolving Agent: L-(+)-Tartaric Acid is the industry standard for 2-substituted piperidines due to its ability to form well-defined crystalline lattices with the (

)-amine.[1] -

Alternative Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is recommended if the tartrate salt yields oils or poor separation, as the benzoyl groups increase lipophilicity and lattice energy.[1]

Pre-Requisites & Materials

| Component | Grade/Specification | Role |

| Racemic Amide | 2-methylpiperidine-2-carboxamide (Solid/Oil) | Substrate |

| Resolving Agent | L-(+)-Tartaric Acid (>99% ee) | Chiral Acid |

| Solvent A | Ethanol (Absolute) or Methanol | Dissolution |

| Solvent B | Acetone or Water | Anti-solvent / Co-solvent |

| Base | 2N NaOH or KOH | Salt Liberation |

| Extraction Solvent | Dichloromethane (DCM) or CHCl₃ | Recovery |

Detailed Protocol: Classical Resolution

Phase A: Screening & Salt Formation

Context: The stoichiometry of Acid:Amine is critical.[2] A 0.5:1 (Half-molar) ratio is often superior for piperidines, forming the neutral salt with the desired enantiomer while leaving the other in solution, but a 1:1 ratio is the standard starting point for total precipitation.

Step 1: Dissolution

-

Charge a round-bottom flask with 10.0 g (70.3 mmol) of racemic 2-methylpiperidine-2-carboxamide.

-

Add 100 mL of Ethanol (EtOH) . Heat to 50°C until fully dissolved.

Step 2: Addition of Resolving Agent

-

In a separate beaker, dissolve 10.55 g (70.3 mmol, 1.0 eq) of L-(+)-Tartaric acid in 50 mL of warm EtOH .

-

Optimization Note: If using the "Pope-Peachey" method (0.5 eq), use 5.27 g of tartaric acid. This protocol assumes 1.0 eq for maximum yield recovery.[1]

-

-

Add the hot tartaric acid solution dropwise to the amide solution under vigorous stirring.

-

Observation: A white precipitate (diastereomeric salt) may begin to form immediately.[1]

Step 3: Crystallization (The Thermodynamic Control)

-

Heat the combined mixture to Reflux (approx. 78°C) for 30 minutes. Ensure the solution becomes clear (add minimal water dropwise if necessary to dissolve all solids at reflux).

-

Remove from heat.[1] Insulate the flask and allow it to cool slowly to room temperature (20-25°C) over 4–6 hours. Rapid cooling traps the eutectics (impurities).

-

Once at room temperature, transfer to a fridge (4°C) for 12 hours to complete crystallization.

Phase B: Isolation & Purification

Step 4: Filtration

-

Filter the white crystalline solid under vacuum.[1]

-

Wash the cake with cold EtOH/Acetone (1:1 mixture, 20 mL) to remove the mother liquor containing the (

)-enriched salt. -

Crucial Check: Dry a small sample and check the melting point. Pure diastereomeric salts have sharp melting points; broad ranges indicate low diastereomeric excess (de).[1]

Step 5: Recrystallization (Enrichment)

-

If de < 95% (checked via HPLC, see Section 5), recrystallize the solid.

-

Dissolve the wet cake in the minimum amount of boiling Methanol/Water (9:1).

-

Cool slowly as before. This second crop typically yields >99% de.[1]

Phase C: Liberation of the Free Base

Step 6: Basification

-

Suspend the purified tartrate salt in 50 mL of water .

-

Cool to 0–5°C in an ice bath.

-

Slowly add 2N NaOH until pH > 12. The solution will become cloudy as the free amine liberates.

-

Extract with Dichloromethane (3 x 50 mL) .

-

Note: The amide is polar. Multiple extractions are necessary. Salting out the aqueous layer with NaCl improves recovery.

-

-

Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Product: (S)-2-methylpiperidine-2-carboxamide (verify absolute config via rotation).

Process Visualization (Workflow)

The following diagram illustrates the logic flow for the resolution and troubleshooting pathways.